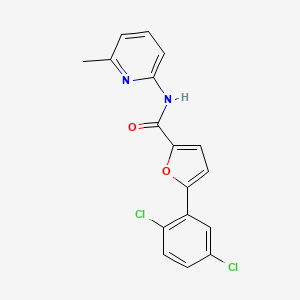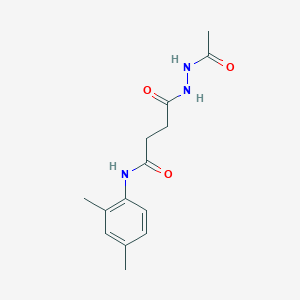![molecular formula C18H15F3N2O2 B3921454 3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3921454.png)
3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide
Übersicht
Beschreibung
3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide, also known as TRV130, is a novel mu-opioid receptor (MOR) biased ligand. It has been developed as an alternative to traditional opioids for pain management due to its unique mechanism of action and potential advantages.
Wirkmechanismus
3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide works by selectively activating the MOR, which is a G protein-coupled receptor that plays a key role in pain signaling. Unlike traditional opioids, this compound preferentially activates the G protein signaling pathway while minimizing the beta-arrestin pathway. This biased agonism leads to a more potent analgesic effect with fewer side effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, as well as produce analgesia in humans. This compound also produces less respiratory depression than traditional opioids, which is a major advantage in terms of safety.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. It has a high affinity for the MOR, which makes it a useful tool for studying pain signaling pathways. This compound also produces a more potent analgesic effect than traditional opioids, which can be useful for studying pain models. However, this compound has some limitations in terms of its solubility and stability, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide. One area of interest is the development of new formulations and delivery methods to improve its solubility and stability. Another area of interest is the study of this compound in combination with other analgesic drugs to improve pain management. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of opioid addiction and withdrawal.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential use in pain management. It has been shown to have a stronger analgesic effect than traditional opioids such as morphine, while producing fewer side effects such as respiratory depression and constipation. This compound has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-10-5-6-14-13(8-10)11(2)15(25-14)17(24)23-16(18(19,20)21)12-4-3-7-22-9-12/h3-9,16H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFMKJIJAILRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC(C3=CN=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3921371.png)
![6-(3,4-dimethoxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921376.png)

![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3921392.png)

![1-{3-[(4-cyclohexyl-1-piperazinyl)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B3921403.png)
![N-benzyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethanamine](/img/structure/B3921415.png)
![methyl 2-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}hydrazinecarboxylate](/img/structure/B3921419.png)

![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B3921453.png)
![(2,5-dioxodihydroimidazo[4,5-d]imidazole-1,3,4,6(2H,5H)-tetrayl)tetrakis(methylene) tetraacetate](/img/structure/B3921462.png)
amino]ethanol hydrochloride](/img/structure/B3921465.png)
![5-imino-2-isopropyl-6-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921472.png)
![(1S*,4S*)-2-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B3921475.png)